methyl 8-methyl-4-oxo-6-[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate
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Overview
Description
Methyl 8-methyl-4-oxo-6-[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is a complex organic compound belonging to the class of heterocyclic compounds. These compounds are characterized by their ring structures containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound features a unique combination of pyrazole, thiazine, and pyrimidine rings, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of methyl 8-methyl-4-oxo-6-[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate typically involves multi-step reactions. One common method is the Biginelli reaction, which is an acid-catalyzed, three-component reaction between an aldehyde, a hydrogen methylene active compound, and urea (or its analogue) . This reaction is followed by further modifications to introduce the pyrazole and thiazine rings. Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity.
Chemical Reactions Analysis
Methyl 8-methyl-4-oxo-6-[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures. The major products formed depend on the type of reaction and the reagents used.
Scientific Research Applications
Methyl 8-methyl-4-oxo-6-[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and biological pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of methyl 8-methyl-4-oxo-6-[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Methyl 8-methyl-4-oxo-6-[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate can be compared with other similar compounds, such as:
- Methyl 6-methyl-1-(4-methylphenyl)-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate
These compounds share structural similarities but differ in their functional groups and specific ring structures. The unique combination of pyrazole, thiazine, and pyrimidine rings in this compound sets it apart and contributes to its distinct chemical and biological properties.
Biological Activity
Methyl 8-methyl-4-oxo-6-[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including pharmacological properties and mechanisms of action.
Chemical Structure and Properties
The compound features a unique scaffold that includes a pyrimido-thiazine core fused with a pyrazole moiety. Its structural complexity allows it to interact with various biological targets.
Table 1: Structural Features
Feature | Description |
---|---|
Molecular Formula | C₁₈H₁₈N₄O₃S₂ |
Molecular Weight | 382.48 g/mol |
Key Functional Groups | Pyrazole, Thiazine, Carboxylate |
Anticancer Activity
Research indicates that derivatives of pyrazole and thiazine exhibit significant anticancer properties. For instance, compounds similar to the target structure have shown cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and others. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
Case Study: Cytotoxicity Evaluation
In a study evaluating the cytotoxicity of similar compounds, the IC50 values for MCF-7 cells were reported as low as 0.08 µM for certain derivatives, indicating potent activity against this cancer type .
Antimicrobial Properties
The compound's structural components suggest potential antimicrobial activity. Pyrazole derivatives have been noted for their effectiveness against bacterial strains and fungi. In vitro studies have demonstrated that similar compounds can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli.
Table 2: Antimicrobial Activity
Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Pyrazole Derivative A | Staphylococcus aureus | 5 µg/mL |
Pyrazole Derivative B | Escherichia coli | 10 µg/mL |
Anti-inflammatory Effects
Inflammation is a critical component in many diseases, including cancer and autoimmune disorders. Compounds with similar structures have shown promise in inhibiting inflammatory pathways by targeting cyclooxygenase enzymes (COX). Studies suggest that these compounds can stabilize cell membranes and reduce inflammatory markers.
The biological activity of this compound likely involves:
- Enzyme Inhibition : Compounds may act as reversible inhibitors of key enzymes involved in cancer proliferation.
- Receptor Interaction : The ability to bind to specific receptors can modulate signaling pathways associated with inflammation and cell growth.
- Oxidative Stress Reduction : Antioxidant properties may contribute to reduced cellular damage in inflammatory conditions.
Properties
Molecular Formula |
C23H20N4O3S2 |
---|---|
Molecular Weight |
464.6 g/mol |
IUPAC Name |
methyl 8-methyl-4-oxo-6-(1-phenyl-3-thiophen-2-ylpyrazol-4-yl)-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate |
InChI |
InChI=1S/C23H20N4O3S2/c1-14-19(22(29)30-2)21(27-18(28)10-12-32-23(27)24-14)16-13-26(15-7-4-3-5-8-15)25-20(16)17-9-6-11-31-17/h3-9,11,13,21H,10,12H2,1-2H3 |
InChI Key |
KWEYGISFDVLQGD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(N2C(=O)CCSC2=N1)C3=CN(N=C3C4=CC=CS4)C5=CC=CC=C5)C(=O)OC |
Origin of Product |
United States |
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